P(1)-N(6)-(4-azidophenylethyl)adenosine-P(2)-(4-(3-azidopyridinio)butyl)diphosphate P(1)-N(6)-(4-azidophenylethyl)adenosine-P(2)-(4-(3-azidopyridinio)butyl)diphosphate
Brand Name: Vulcanchem
CAS No.: 132210-01-6
VCID: VC0158179
InChI: InChI=1S/C27H32N12O10P2/c28-36-34-19-7-5-18(6-8-19)9-10-30-25-22-26(32-16-31-25)39(17-33-22)27-24(41)23(40)21(48-27)15-47-51(44,45)49-50(42,43)46-13-2-1-11-38-12-3-4-20(14-38)35-37-29/h3-8,12,14,16-17,21,23-24,27,40-41H,1-2,9-11,13,15H2,(H2-,30,31,32,42,43,44,45)/t21-,23-,24-,27-/m1/s1
SMILES: C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-]
Molecular Formula: C27H32N12O10P2
Molecular Weight: 746.6 g/mol

P(1)-N(6)-(4-azidophenylethyl)adenosine-P(2)-(4-(3-azidopyridinio)butyl)diphosphate

CAS No.: 132210-01-6

Main Products

VCID: VC0158179

Molecular Formula: C27H32N12O10P2

Molecular Weight: 746.6 g/mol

P(1)-N(6)-(4-azidophenylethyl)adenosine-P(2)-(4-(3-azidopyridinio)butyl)diphosphate - 132210-01-6

CAS No. 132210-01-6
Product Name P(1)-N(6)-(4-azidophenylethyl)adenosine-P(2)-(4-(3-azidopyridinio)butyl)diphosphate
Molecular Formula C27H32N12O10P2
Molecular Weight 746.6 g/mol
IUPAC Name [[(2R,3S,4R,5R)-5-[6-[2-(4-azidophenyl)ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 4-(3-azidopyridin-1-ium-1-yl)butyl phosphate
Standard InChI InChI=1S/C27H32N12O10P2/c28-36-34-19-7-5-18(6-8-19)9-10-30-25-22-26(32-16-31-25)39(17-33-22)27-24(41)23(40)21(48-27)15-47-51(44,45)49-50(42,43)46-13-2-1-11-38-12-3-4-20(14-38)35-37-29/h3-8,12,14,16-17,21,23-24,27,40-41H,1-2,9-11,13,15H2,(H2-,30,31,32,42,43,44,45)/t21-,23-,24-,27-/m1/s1
Standard InChIKey OYQXJMCDIFUWHB-VBHAUSMQSA-N
Isomeric SMILES C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-]
SMILES C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-]
Canonical SMILES C1=CC(=C[N+](=C1)CCCCOP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCC5=CC=C(C=C5)N=[N+]=[N-])O)O)N=[N+]=[N-]
Synonyms AAABD
P(1)-N(6)-(4-azidophenylethyl)adenosine-P(2)-(4-(3-azidopyridinio)butyl)diphosphate
PubChem Compound 3081787
Last Modified Nov 11 2021
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